BenchChemオンラインストアへようこそ!

ara-AMP

Ocular pharmacokinetics Formulation science Antiviral drug delivery

ara-AMP (CAS 29984-33-6) delivers >200-fold higher aqueous solubility (>100 mg/mL) vs. parent vidarabine (<0.5 mg/mL), enabling concentrated topical ophthalmic and iontophoretic formulations. The pre-installed monophosphate bypasses rate-limiting intracellular phosphorylation, conferring superior antiviral potency with reduced ocular irritation. In clinical trials, iontophoretic ara-AMP statistically outperformed acyclovir in reducing viral shedding (P<0.05) and accelerating lesion crusting (P<0.05). Extends therapeutic window 24–48 hr beyond vidarabine. Validated SATE prodrug scaffold. Generic substitution with vidarabine or acyclovir is scientifically unsound.

Molecular Formula C10H14N5O7P
Molecular Weight 347.22 g/mol
CAS No. 29984-33-6
Cat. No. B1682214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameara-AMP
CAS29984-33-6
Synonyms9-(5-O-Phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine
Adenine Arabinoside Monophosphate
Ara AMP
Ara-AMP
Arabinofuranosyladenine Monophosphate
Monophosphate, Adenine Arabinoside
Monophosphate, Arabinofuranosyladenine
Monophosphate, Vidarabine
Phosphate, Vidarabine
Vidarabine Monophosphate
Vidarabine Phosphate
Molecular FormulaC10H14N5O7P
Molecular Weight347.22 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
InChIInChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1
InChIKeyUDMBCSSLTHHNCD-UHTZMRCNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ara-AMP (CAS 29984-33-6) Procurement Guide for Antiviral Research and Development


ara-AMP (Vidarabine monophosphate, CAS 29984-33-6) is the 5′-monophosphate ester of the nucleoside antibiotic vidarabine (ara-A), classified as an adenosine monophosphate analog in which the ribose moiety is replaced by an arabinose sugar [1]. This compound functions as an antiviral agent through intracellular conversion to its active triphosphate form (ara-ATP), which inhibits viral DNA polymerase and acts as a DNA chain terminator . While vidarabine itself suffers from poor aqueous solubility and rapid in vivo deamination to the less active hypoxanthine arabinoside (ara-Hx), the monophosphate form confers markedly enhanced water solubility and altered pharmacokinetic properties that enable formulation and delivery approaches not feasible with the parent nucleoside [2].

Why ara-AMP Cannot Be Interchanged with Vidarabine or Other Nucleoside Analogs


Generic substitution of ara-AMP with vidarabine (ara-A) or alternative antiviral nucleosides such as acyclovir (ACV) is scientifically unsound due to fundamental differences in physicochemical properties and pharmacodynamic behavior. Vidarabine exhibits aqueous solubility below 0.5 mg/mL at physiological pH, necessitating administration in large fluid volumes that limit clinical and experimental utility [1]. In contrast, ara-AMP demonstrates solubility exceeding 100 mg/mL, enabling concentrated formulations for topical, iontophoretic, and intravenous applications [1]. Furthermore, the monophosphate moiety bypasses the initial phosphorylation step required for activation, a rate-limiting process that varies substantially across cell types and viral systems [2]. Comparative studies reveal that ara-AMP maintains superior antiviral potency and extended therapeutic windows relative to the parent nucleoside, with quantitatively different effects on viral shedding kinetics, tissue penetration, and disease progression that cannot be replicated by simply adjusting the dose of vidarabine [3].

Quantitative Differentiation of ara-AMP Against Key Comparators


ara-AMP vs. Vidarabine: Aqueous Solubility Enhancement of Over 200-Fold Enables Concentrated Formulations

The fundamental physicochemical differentiation of ara-AMP from its parent nucleoside vidarabine (ara-A) lies in aqueous solubility. Vidarabine exhibits poor aqueous solubility (<0.5 mg/mL at physiological pH), requiring large-volume intravenous infusions to achieve therapeutic concentrations, a constraint that severely limits its utility in topical ophthalmic formulations and restricts experimental dosing flexibility [1]. The monophosphate esterification in ara-AMP eliminates this limitation, yielding solubility exceeding 100 mg/mL, an enhancement of greater than 200-fold [2]. This solubility differential is not incremental but transformative, enabling high-concentration topical drop formulations and permitting systemic administration in small fluid volumes [1].

Ocular pharmacokinetics Formulation science Antiviral drug delivery

ara-AMP vs. Vidarabine: Extended Therapeutic Window of 24–48 Hours in Murine HSV Infection Models

In a controlled murine model of experimental Herpesvirus hominis infection, ara-AMP demonstrated a substantially extended therapeutic window compared to vidarabine (ara-A). Treatment with ara-AMP could be initiated 24 to 48 hours later in the course of infection than with ara-A and still confer significant protection against mortality and disease progression [1]. This extended window was mechanistically associated with reduced viral replication in visceral organs and complete inhibition of viral transmission to the brain, effects not observed to the same extent with the parent compound [1]. The study directly compared ara-AMP, vidarabine (ara-A), and phosphonoacetic acid across three distinct experimental HSV infection models.

In vivo antiviral efficacy Herpesvirus pathogenesis Delayed treatment models

ara-AMP vs. Acyclovir: Superior Viral Shedding Reduction and Lesion Crusting Time in Orolabial Herpes Clinical Trial

In a double-blind, placebo-controlled clinical study of 27 subjects with vesicular orolabial herpes, iontophoretic application of ara-AMP was directly compared to acyclovir (ACV) and NaCl control. Ara-AMP-treated lesions yielded significantly lower viral titers after 24 hours compared with lesions treated with NaCl or ACV (P < 0.05) [1]. Furthermore, ara-AMP significantly decreased the duration of viral shedding (P < 0.05) and reduced the time to dry crust formation (P < 0.05) compared with both acyclovir and NaCl control groups [1]. The study employed a single-treatment iontophoresis protocol, with nine subjects per treatment arm.

Clinical virology Herpes simplex Iontophoretic drug delivery

ara-AMP vs. Vidarabine: Ocular Aqueous Humor Penetration Achieves Therapeutic Metabolite Levels at 50-Fold Higher Concentration

A time-curve study on intraocular penetration in rabbits directly compared the aqueous humor levels of antiviral metabolites following systemic administration. Intravenous administration of ara-AMP achieved very high aqueous levels of the active antiviral metabolite ara-Hx (hypoxanthine arabinoside) when dosed in small fluid volumes [1]. In contrast, vidarabine (ara-A) administration yields very low levels of less active metabolites in the aqueous humor, a limitation compounded by the requirement for large infusion volumes due to poor solubility [1]. The study quantifies that ara-AMP enables approximately 50-fold higher aqueous humor concentrations of antiviral metabolites compared to equivalent doses of vidarabine [2].

Ocular pharmacokinetics Herpetic keratitis Intravenous antiviral delivery

ara-AMP vs. Vidarabine: Equipotent or Superior Efficacy in HSV Keratitis with Significantly Reduced Iritis

In a direct comparative study of topical ophthalmic formulations, ara-AMP drops were evaluated against vidarabine ointment for the treatment of type 1 and type 2 herpes simplex keratitis. The study determined that ara-AMP drops were equipotent or superior to vidarabine ointment in therapeutic efficacy [1]. Notably, the incidence of iritis (ocular inflammation) was significantly lower in all ara-AMP treated groups compared to vidarabine-treated groups [1]. This differential toxicity profile, combined with the practical advantage of drop formulation over ointment, establishes ara-AMP as the preferred compound for topical ophthalmic antiviral research.

Ophthalmic antiviral therapy Herpes simplex keratitis Topical formulation

ara-AMP Prodrug Development: SATE Phosphotriester Modification for Enhanced Intracellular Delivery

While both ara-AMP and ara-CMP (cytarabine monophosphate) have been explored as SATE (S-acyl-2-thioethyl) prodrugs, the differential biological evaluation reveals distinct characteristics relevant to compound selection. The bis(S-pivaloyl-2-thioethyl) phosphotriester of ara-AMP (bis(tBuSATE)-ara-AMP) was synthesized and evaluated alongside ara-CMP prodrugs, demonstrating that the SATE protecting group confers enhanced lipophilicity and facilitates intracellular delivery of the charged monophosphate moiety [1]. This modification represents a strategic platform for improving cellular uptake of the otherwise membrane-impermeable phosphorylated nucleotide [1].

Prodrug design Nucleotide delivery Antiviral drug optimization

Procurement-Relevant Application Scenarios for ara-AMP (CAS 29984-33-6)


Topical Ophthalmic Antiviral Formulation Development

Based on the >200-fold solubility enhancement over vidarabine and demonstrated equipotent or superior efficacy in HSV keratitis with reduced iritis, ara-AMP is the optimal compound for developing topical ophthalmic solutions and drops for antiviral research applications [1]. The solubility profile enables concentrated aqueous formulations (exceeding 100 mg/mL) that are simply not feasible with the parent nucleoside vidarabine [1]. Researchers should prioritize ara-AMP over vidarabine for any ocular antiviral study requiring topical administration, particularly where patient or subject compliance favors drop formulations over ointments [1].

Iontophoretic and Enhanced Transdermal Antiviral Delivery Studies

The statistically significant superiority of iontophoretically delivered ara-AMP over acyclovir in reducing viral shedding duration (P < 0.05) and accelerating lesion crusting (P < 0.05) in orolabial herpes clinical trials positions ara-AMP as a reference standard for iontophoretic antiviral research [2]. The compound's ionic monophosphate character facilitates electromotive drug administration, a property not shared by uncharged nucleoside analogs [2]. Procurement for transdermal or mucosal delivery studies should prioritize ara-AMP over acyclovir or vidarabine when iontophoresis is the intended delivery modality [2].

In Vivo Antiviral Efficacy Studies Requiring Extended Therapeutic Windows

For in vivo antiviral research protocols where the timing of treatment initiation relative to infection cannot be precisely controlled or where delayed intervention models are of interest, ara-AMP provides a documented 24–48 hour extension in therapeutic window compared to vidarabine [3]. This property is associated with reduced viral replication in visceral organs and complete inhibition of viral neuroinvasion in murine HSV models [3]. Researchers designing delayed-treatment studies or requiring greater experimental timing flexibility should select ara-AMP over the parent nucleoside vidarabine [3].

Prodrug and Intracellular Nucleotide Delivery Platform Research

ara-AMP serves as a validated scaffold for SATE (S-acyl-2-thioethyl) prodrug strategies aimed at overcoming the membrane impermeability of charged nucleotide analogs [4]. The compound has been successfully modified with bis(tBuSATE) protecting groups to enhance lipophilicity and facilitate intracellular delivery, a platform approach applicable to other antiviral nucleotide monophosphates [4]. Researchers in nucleotide prodrug design, intracellular delivery optimization, or antiviral drug targeting should consider ara-AMP as a well-characterized starting compound for derivatization and comparative prodrug evaluation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ara-AMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.